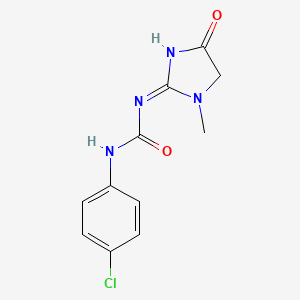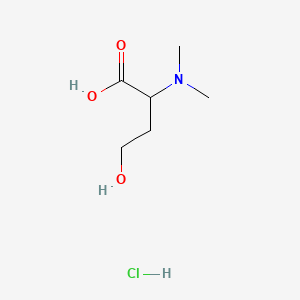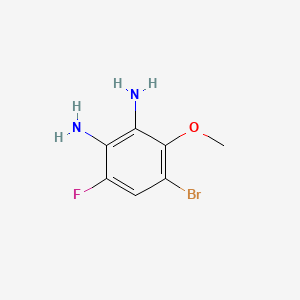![molecular formula C6H16ClNO4 B13494976 3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride](/img/structure/B13494976.png)
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride is a chemical compound with the molecular formula C6H15NO4·HCl. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by the presence of both amino and diol functional groups, making it a valuable intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride typically involves the reaction of 3-amino-1,2-propanediol with 2,3-dihydroxypropylamine under controlled conditions. The reaction is carried out in an aqueous medium, and hydrochloric acid is added to form the hydrochloride salt. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of 7-8 to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality. The final product is purified through crystallization or distillation to obtain the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Amines and alcohols.
Substitution: Various substituted amines and alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride involves its interaction with various molecular targets. The compound can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their structure and function. It can also participate in redox reactions, influencing cellular processes and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-1,2-propanediol: Shares similar functional groups but lacks the 2,3-dihydroxypropyl moiety.
2,3-Dihydroxypropylamine: Contains the diol and amine groups but differs in the overall structure.
1-Aminoglycerol: Another compound with similar functional groups but different spatial arrangement.
Uniqueness
3-[(2,3-Dihydroxypropyl)amino]propane-1,2-diol hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require precise molecular interactions and reactivity.
Eigenschaften
Molekularformel |
C6H16ClNO4 |
|---|---|
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
3-(2,3-dihydroxypropylamino)propane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C6H15NO4.ClH/c8-3-5(10)1-7-2-6(11)4-9;/h5-11H,1-4H2;1H |
InChI-Schlüssel |
CTIPAZSHIWGUBI-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(CO)O)NCC(CO)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


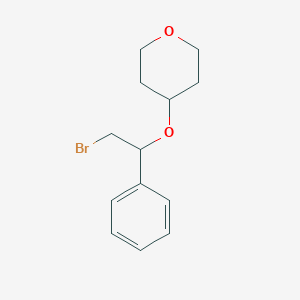
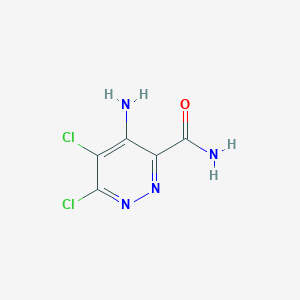
![3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane](/img/structure/B13494906.png)
![Benzyl 7-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13494911.png)

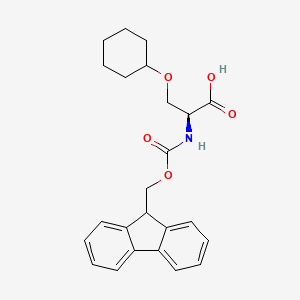
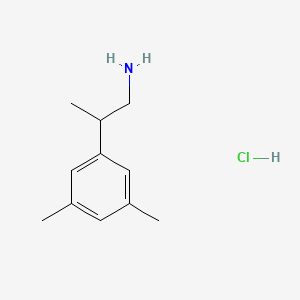
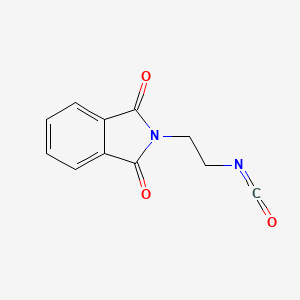

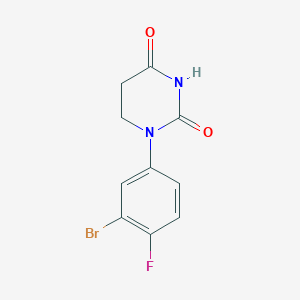
![1-(Ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B13494978.png)
